molecular formula C9H10ClF4N B2884334 (S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride CAS No. 2416218-85-2

(S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

Cat. No. B2884334
CAS RN: 2416218-85-2
M. Wt: 243.63
InChI Key: OWBHILUDLKIQEF-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride, also known as 'FTE', is a chemical compound that has been widely used in scientific research applications. This compound is a chiral amine that has shown promising results in various studies, making it a valuable tool in the field of drug discovery and development.

Scientific Research Applications

PFAS Removal in Water Treatment

Amines, particularly those containing fluorine, like (S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride, have been investigated for their potential in environmental applications, notably in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. A critical review emphasizes the application of amine-functionalized sorbents for PFAS removal, highlighting the combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology on the efficiency of these processes. Designing next-generation sorbents considers these factors for enhanced PFAS control in municipal water and wastewater treatment, illustrating the compound's relevance in addressing persistent environmental pollutants (Ateia et al., 2019).

Fluorination in Organic Synthesis

The compound , due to its fluorinated phenyl group, aligns with the broader field of fluoroalkylation in organic chemistry. Research into fluoroalkylation reactions, particularly in aqueous media, has expanded, given the importance of fluorine-containing functionalities in pharmaceuticals, agrochemicals, and functional materials. These methodologies aim for mild, environmentally friendly incorporation of fluorinated groups into target molecules, underscoring the compound's potential utility in green chemistry and the synthesis of novel materials (Song et al., 2018).

Protein Design and Stability

In the realm of biochemistry and molecular biology, the incorporation of fluorinated amino acids into proteins has emerged as a promising strategy for enhancing protein stability against chemical and thermal denaturation while retaining biological activity. Fluorinated analogs of hydrophobic amino acids, akin to the fluorinated motif in (S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride, can be designed into proteins to exploit these novel properties, offering insights into the development of proteins with enhanced stability and novel functions (Buer & Marsh, 2012).

Environmental and Health Implications of Fluoropolymers

The environmental and health implications of fluorinated compounds, including polymers that might be synthesized from monomers related to (S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride, have been critically reviewed. While fluoropolymers are distinguished from other PFAS due to their high molecular weight and stability, leading to negligible bioavailability and bioaccumulation, the synthesis and degradation pathways of related fluorinated compounds draw attention to the need for understanding their environmental fate. Such research underscores the importance of evaluating the safety and environmental impact of fluorinated chemicals, including those related to the compound (Henry et al., 2018).

properties

IUPAC Name

(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N.ClH/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBHILUDLKIQEF-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.